molecular formula C24H20N2O6 B582684 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) CAS No. 147299-71-6

1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)

Cat. No.: B582684
CAS No.: 147299-71-6
M. Wt: 432.432
InChI Key: GHFWOKVOEMYDGO-UHFFFAOYSA-N
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Description

1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage and pyrrole-2,5-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) typically involves the reaction of butane-1,4-diol with 4-nitrophenol to form the intermediate 1,4-bis(4-nitrophenoxy)butane. This intermediate is then reduced to 1,4-bis(4-aminophenoxy)butane, which undergoes cyclization with maleic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the pyrrole-2,5-dione groups to pyrrolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield quinones, while reduction can produce pyrrolidine derivatives

Scientific Research Applications

1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Methylenedi-4,1-phenylene]di(1H-pyrrole-2,5-dione): Similar structure but with a methylene linkage instead of butane-1,4-diyl.

    1,1’-[Propane-2,2-diylbis(4,1-phenyleneoxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione): Contains a propane-2,2-diyl linkage.

    1,1’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione): Features a longer decane-1,10-diyl linkage

Uniqueness

The uniqueness of 1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) lies in its specific butane-1,4-diyl linkage, which imparts distinct physical and chemical properties

Properties

IUPAC Name

1-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]butoxy]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-21-11-12-22(28)25(21)17-3-7-19(8-4-17)31-15-1-2-16-32-20-9-5-18(6-10-20)26-23(29)13-14-24(26)30/h3-14H,1-2,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFWOKVOEMYDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OCCCCOC3=CC=C(C=C3)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721665
Record name 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147299-71-6
Record name 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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